molecular formula C11H16N4O4 B13329335 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13329335
M. Wt: 268.27 g/mol
InChI Key: ZEQUFHUABQIYRT-UHFFFAOYSA-N
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Description

This compound features a partially hydrogenated [1,2,3]triazolo[1,5-a]pyrimidine core, modified with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a carboxylic acid moiety at the 3-position (Figure 1, ). The Boc group is widely used in organic synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under acidic conditions. The carboxylic acid substituent enhances solubility in polar solvents and enables further functionalization, making this compound a versatile intermediate in medicinal chemistry and heterocyclic synthesis .

Properties

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-triazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-5-4-6-15-8(14)7(9(16)17)12-13-15/h4-6H2,1-3H3,(H,16,17)

InChI Key

ZEQUFHUABQIYRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=C(N=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diamine and a carbonyl compound.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a suitable carboxylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings using suitable nucleophiles.

    Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly as inhibitors of specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The triazolopyrimidine core is shared among several derivatives, but substituents and protecting groups critically influence reactivity and applications. Key analogs include:

Compound Name Substituents/Modifications Key Properties Reference
4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine Silyl-protecting group (TBS) at 4-position Enhanced steric bulk; stable under acidic conditions, requires fluoride for deprotection
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives (e.g., from ) Trifluoromethyl, methoxyphenyl substituents Increased lipophilicity; potential for bioactivity (e.g., kinase inhibition)
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-acetic acid Methyl groups at 5,7-positions; acetic acid side chain Altered electronic effects; potential for metal coordination

Key Insights :

  • Boc vs. Silyl Protection : The Boc group offers easier deprotection (acid-labile) compared to silyl ethers (TBS), which require harsh conditions (e.g., tetrabutylammonium fluoride) .
  • Carboxylic Acid vs. Other Polar Groups : The carboxylic acid in the target compound improves aqueous solubility, whereas trifluoromethyl or aryl groups (e.g., in ) enhance membrane permeability .
Stability and Functionalization
  • Acid Sensitivity : The Boc group is cleaved under mild acidic conditions (e.g., HCl in dioxane), whereas silyl-protected analogs () require fluoride-based deprotection .
  • Derivatization Potential: The carboxylic acid at the 3-position allows for amide bond formation or esterification, contrasting with methyl or trifluoromethyl groups in other derivatives, which limit further modification .

Biological Activity

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅N₅O₄
  • Molecular Weight : 253.27 g/mol
  • CAS Number : 1251002-60-4

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of triazolo-pyrimidines exhibit a range of pharmacological effects including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Antioxidant Properties : Capable of scavenging free radicals and reducing oxidative stress.
  • Anticancer Potential : Inhibitory effects on cancer cell proliferation.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors influencing signaling pathways related to cell growth and apoptosis.
  • DNA Interaction : Potential binding to DNA or RNA structures affecting gene expression.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various triazole derivatives including the target compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Bacterial StrainMIC (μg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These results suggest that the compound possesses significant antibacterial and antifungal activities.

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The results indicated that the compound effectively scavenged free radicals:

Concentration (μM)% Inhibition
1025
5055
10085

This data highlights the potential use of the compound in mitigating oxidative stress-related conditions.

Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines:

Cell LineIC₅₀ (μM)
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)18

These findings support further investigation into its role as a potential anticancer agent.

Case Studies

Several case studies have explored the therapeutic applications of triazolo derivatives:

  • Case Study 1 : A clinical trial involving a related triazole derivative showed promising results in treating resistant bacterial infections.
  • Case Study 2 : An experimental model demonstrated that antioxidant properties contributed to neuroprotective effects in oxidative stress models.

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